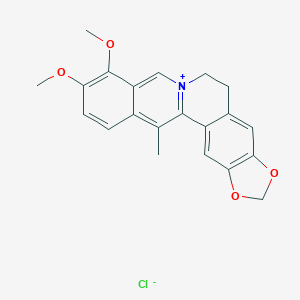

13-Methylberberine chloride

Description

Properties

IUPAC Name |

16,17-dimethoxy-21-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20NO4.ClH/c1-12-14-4-5-17(23-2)21(24-3)16(14)10-22-7-6-13-8-18-19(26-11-25-18)9-15(13)20(12)22;/h4-5,8-10H,6-7,11H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLEFNGNLISNJEQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969276 | |

| Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54260-72-9 | |

| Record name | 13-Methylberberine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054260729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC299531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Dimethoxy-13-methyl-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 13-Methylberberine Chloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 13-methylberberine chloride, a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584). The introduction of a methyl group at the C-13 position has been shown to modulate the biological activity of the parent compound, making 13-methylberberine a molecule of significant interest in drug discovery and development. This document details the synthetic pathway from berberine chloride, including experimental protocols, quantitative data, and process visualizations to aid in its practical application in a laboratory setting.

Introduction

Berberine is a well-known natural product with a wide range of pharmacological activities. However, its clinical application can be limited by factors such as bioavailability. Chemical modification of the berberine scaffold is a key strategy to overcome these limitations and to develop new therapeutic agents with enhanced potency and improved pharmacokinetic profiles. The synthesis of 13-alkyl substituted berberine analogs has been a focus of such efforts. In particular, 13-methylberberine has demonstrated interesting biological properties, including potential anti-adipogenic effects, making its efficient synthesis a valuable process for researchers in metabolic diseases and oncology.

This guide outlines a two-step synthetic route for the preparation of this compound starting from commercially available berberine chloride. The synthesis involves an initial reduction of berberine to dihydroberberine (B31643), followed by the introduction of the methyl group at the C-13 position through a cyclization reaction with formaldehyde (B43269).

Synthetic Pathway Overview

The synthesis of this compound from berberine is a two-step process. The first step involves the reduction of the iminium ion in the berberine molecule to yield 7,8-dihydroberberine. The second step is a Pictet-Spengler-type reaction where the enamine of dihydroberberine reacts with formaldehyde, followed by aromatization to yield the final product.

Caption: Two-step synthesis of this compound from Berberine.

Experimental Protocols

Step 1: Synthesis of 7,8-Dihydroberberine (DHBER)

This procedure outlines the reduction of berberine chloride to 7,8-dihydroberberine.

Materials:

-

Berberine chloride

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve berberine chloride (1.0 eq) in methanol.

-

Cool the solution in an ice bath with continuous stirring.

-

Slowly add sodium borohydride (1.5 eq) to the cooled solution in small portions over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.

-

The product, 7,8-dihydroberberine, will precipitate as a yellow solid.

-

Collect the solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water.

-

Dry the product under vacuum to obtain pure 7,8-dihydroberberine.

Step 2: Synthesis of this compound

This procedure describes the conversion of 7,8-dihydroberberine to this compound.

Materials:

-

7,8-Dihydroberberine (from Step 1)

-

Ethanol (B145695) (80%)

-

Acetic acid (Glacial)

-

Formaldehyde solution (37% in water)

-

Hydrochloric acid (2 N)

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Stir bar

-

Rotary evaporator

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve 7,8-dihydroberberine (1.0 eq) in a mixture of 80% ethanol and glacial acetic acid (e.g., a 4:1 v/v mixture).

-

Add formaldehyde solution (1.2 eq) to the reaction mixture.

-

Heat the mixture to 85-95 °C and maintain it under reflux with stirring for 5 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by evaporation under reduced pressure using a rotary evaporator.

-

To the residue, add 2 N hydrochloric acid and stir the mixture at room temperature for 1 hour.

-

The product, this compound, will precipitate as a solid.

-

Collect the solid by vacuum filtration.

-

Wash the solid with a small amount of cold water or ethanol.

-

Dry the product under vacuum to yield this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (eq) | Yield (%) |

| Step 1 | ||||

| Berberine Chloride | C₂₀H₁₈ClNO₄ | 371.81 | 1.0 | - |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 | - |

| 7,8-Dihydroberberine | C₂₀H₁₉NO₄ | 337.37 | - | ~98% |

| Step 2 | ||||

| 7,8-Dihydroberberine | C₂₀H₁₉NO₄ | 337.37 | 1.0 | - |

| Formaldehyde | CH₂O | 30.03 | 1.2 | - |

| This compound | C₂₁H₂₀ClNO₄ | 385.84 | - | Not Reported* |

*The yield for the second step of the synthesis of this compound is not explicitly reported in the reviewed literature. However, for analogous 13-n-alkyl derivatives, yields are generally moderate to good. Optimization of reaction conditions may be required to achieve high yields.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Experimental workflow for the two-step synthesis.

Biological Context: AMPK Signaling Pathway

13-Methylberberine has been reported to exert its biological effects, at least in part, through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. AMPK is a key cellular energy sensor that plays a crucial role in regulating metabolism. Activation of AMPK can lead to a variety of downstream effects beneficial for metabolic health.

Caption: Simplified overview of the AMPK signaling pathway modulated by 13-Methylberberine.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from berberine. The two-step synthetic approach is robust and can be readily implemented in a standard organic chemistry laboratory. The provided protocols, quantitative data, and visualizations are intended to facilitate the efficient and successful synthesis of this promising berberine derivative for further research and development in the fields of medicinal chemistry and pharmacology. Further optimization of the second step may be beneficial to maximize the overall yield of the process.

13-Methylberberine Chloride: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride is a synthetic derivative of berberine, a well-known isoquinoline (B145761) alkaloid naturally found in various plants such as Berberis vulgaris and Coptis chinensis.[1] The addition of a methyl group at the 13-position enhances its biological activity and pharmacokinetic profile compared to its parent compound.[1] This modification has made this compound a compound of significant interest in scientific research, particularly for its potential therapeutic applications. Investigations have highlighted its anti-adipogenic, antitumor, anti-inflammatory, and antidiabetic properties.[1] Its mechanism of action is multifaceted, involving the modulation of various biochemical pathways, including cellular signaling, enzyme activity, and gene expression.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its key signaling pathway.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Chemical Identity and Structure

| Property | Data | Reference |

| IUPAC Name | 5,6-dihydro-9,10-dimethoxy-13-methyl-benzo[g]-1,3-benzodioxolo[5,6-a]quinolizinium, monochloride | [2] |

| Synonyms | 13-MB, Dehydrothalictricavine | [2][3] |

| CAS Number | 54260-72-9 | [1][2] |

| Molecular Formula | C₂₁H₂₀ClNO₄ | [1] |

| Molecular Weight | 385.84 g/mol | [1] |

| SMILES | CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC5=C(C=C4CC3)OCO5)OC)OC.[Cl-] | [1] |

| InChI Key | MLEFNGNLISNJEQ-UHFFFAOYSA-M | [2] |

Physical and Chemical Data

| Property | Data | Reference |

| Physical Form | Crystalline solid | [2] |

| Melting Point | Data not available in cited literature. | |

| Solubility | Water: 1 mg/mLDMSO: 10 mg/mL[4]; 20 mg/mL (with ultrasound and heat to 60°C)[5]10% DMSO >> 90% (20% SBE-β-CD in saline): 2 mg/mL (suspended solution)[5] | [2][4][5] |

| Storage Conditions | -20°C, protected from light, sealed | [2][4] |

| Stability | ≥ 4 years at -20°C | [2] |

Spectroscopic Data

| Property | Data | Reference |

| UV-Vis (λmax) | 232, 266, 342, 423 nm | [2] |

| Mass Spectrometry | Molecular Ion [M]⁺: m/z 350.13867 (Calculated for C₂₁H₂₀NO₄⁺) | [3] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound. These protocols are based on standard laboratory procedures for the characterization of organic and medicinal compounds.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid state. This serves as an important indicator of purity.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (closed at one end)

-

This compound sample, finely powdered

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

Procedure:

-

Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of sample will enter the tube.

-

Packing the Sample: Tap the closed end of the capillary tube gently on a hard surface, or drop it through a long glass tube, to pack the powder firmly into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating rate (e.g., 10-15 °C/min) to get an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new sample and heat at a slower rate (1-2 °C/min) as the temperature approaches the approximate melting point.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire sample becomes a clear liquid (final melting point). The recorded value should be a range. For a pure compound, this range is typically narrow (0.5-2 °C).

Solubility Determination (Shake-Flask Method)

Objective: To quantitatively determine the equilibrium solubility of this compound in various solvents.

Apparatus and Materials:

-

This compound sample

-

Selected solvents (e.g., deionized water, DMSO, ethanol)

-

Scintillation vials or sealed glass tubes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 μm PTFE)

-

Analytical balance

-

UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining particulate matter.

-

Quantification:

-

Dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument.

-

Measure the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (measuring absorbance at a λmax like 423 nm) or HPLC, against a standard calibration curve.

-

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Report the solubility in units such as mg/mL or mmol/L.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound, which is characteristic of its electronic structure.

Apparatus and Materials:

-

UV-Vis double-beam spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol (B129727) or ethanol)

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

-

Working Solution Preparation: Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) so that the maximum absorbance falls within the optimal range of the spectrophotometer (0.2 - 1.0 AU).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the scanning range (e.g., 200-600 nm).

-

-

Blank Measurement: Fill both the reference and sample cuvettes with the solvent and run a baseline correction to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample across the set wavelength range.

-

Data Analysis: Identify and record the wavelengths that correspond to the maximum absorbance peaks (λmax).

Biological Activity and Signaling Pathways

This compound has demonstrated more potent anti-adipogenic effects than its parent compound, berberine. Its mechanism involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

AMPK Signaling Pathway in Adipocytes

Activated AMPK initiates a cascade that inhibits adipogenesis (the formation of fat cells) and lipogenesis (the synthesis of lipids). This compound stimulates the phosphorylation and activation of AMPK. Activated AMPK then down-regulates the expression and protein levels of key adipogenic transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα). This, in turn, suppresses the expression of their target genes responsible for lipid synthesis and storage. The effect is further confirmed by the attenuation of its lipid-reducing effects in the presence of an AMPK inhibitor.

General Experimental Workflow for Physicochemical Characterization

The logical flow for characterizing a compound like this compound involves synthesis and purification, followed by a series of analytical tests to confirm its structure and define its properties.

References

- 1. This compound | 54260-72-9 | ECA26072 [biosynth.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 13-Methylberberine | C21H20NO4+ | CID 148262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 13-Methylberberine Chloride

For Immediate Release

Shanghai, China – December 11, 2025 – In the landscape of natural product derivatives, 13-methylberberine chloride, a synthetic analogue of the isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest for researchers in drug discovery and development. Exhibiting enhanced biological activity, this molecule has demonstrated potent anti-adipogenic, anti-inflammatory, and anti-tumor properties. This in-depth technical guide serves to elucidate the core mechanisms of action of this compound, providing a comprehensive resource for scientists and researchers.

Core Mechanism of Action: A Multi-faceted Approach

This compound exerts its biological effects through the modulation of several key cellular signaling pathways. Its action is not limited to a single target but rather involves a network of interactions that collectively contribute to its therapeutic potential. The primary mechanisms identified to date revolve around the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, and the subsequent downstream signaling cascades.

Anti-Adipogenic Effects

A significant body of research has focused on the potent anti-adipogenic properties of this compound. It effectively inhibits the differentiation of pre-adipocytes into mature adipocytes, a process critical in the development of obesity. This is achieved through the following key mechanisms:

-

AMPK Activation: this compound activates AMPK, which in turn phosphorylates and inhibits key enzymes involved in lipid synthesis.[1]

-

Downregulation of Adipogenic Transcription Factors: The activation of AMPK leads to the suppression of major adipocyte differentiation transcription factors, including Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1]

-

Inhibition of de novo Lipogenesis: By downregulating Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, this compound reduces the synthesis of new fatty acids and triglycerides.[1]

Anti-Inflammatory Activity

In the context of inflammation, this compound has demonstrated significant immunomodulatory effects, particularly in macrophages stimulated with lipopolysaccharide (LPS). Its anti-inflammatory actions are mediated through:

-

Inhibition of Pro-inflammatory Mediators: It post-transcriptionally inhibits the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the production of the inflammatory mediator nitric oxide (NO).[2] It also reduces the production of prostaglandin (B15479496) E2 (PGE2) by inhibiting the activity of cyclooxygenase-II (COX-II).[3]

-

Modulation of Cytokine Production: this compound has been shown to increase the production of the anti-inflammatory and immunoregulatory cytokine Interleukin-12 (IL-12).[2][3]

-

AMPK/p38 MAPK Pathway: In LPS-activated macrophages, this compound activates the AMPK pathway, which subsequently activates p38 Mitogen-Activated Protein Kinase (MAPK). This signaling cascade is crucial for its inhibitory effect on the release of the pro-inflammatory cytokine High Mobility Group Box 1 (HMGB1).

Anti-Tumor Potential

Preliminary studies have indicated that this compound possesses anti-tumor activities, showing improved efficacy compared to its parent compound, berberine.[4][5] The precise mechanisms are still under investigation but are thought to involve the induction of apoptosis and inhibition of cancer cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the biological activities of this compound.

| Activity | Cell Line | Parameter | Value | Reference |

| Anti-inflammatory | RAW 264.7 | IC50 (NO Production) | 11.64 µM | [3] |

| Antibacterial | S. aureus | MIC | 125 µg/ml | [4] |

| Antitumor | - | Mean GI50 | 11.7 µM | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

3T3-L1 Adipocyte Differentiation Assay

This protocol is used to assess the anti-adipogenic effects of this compound.

-

Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Differentiation Induction: To induce differentiation, post-confluent 3T3-L1 cells are treated with a differentiation cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) in DMEM with 10% FBS for 48 hours.

-

Treatment with this compound: The compound is added to the culture medium at various concentrations during the differentiation process.

-

Maintenance: After the induction period, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours, followed by DMEM with 10% FBS, which is changed every two days.

-

Analysis: Adipocyte differentiation is assessed by Oil Red O staining to visualize lipid accumulation. The expression of key adipogenic markers such as PPARγ, C/EBPα, and SREBP-1c is analyzed by Western blotting or RT-qPCR.

LPS-Stimulated RAW 264.7 Macrophage Assay

This protocol is employed to investigate the anti-inflammatory properties of this compound.

-

Cell Culture: RAW 264.7 macrophages are maintained in DMEM supplemented with 10% FBS and antibiotics.

-

LPS Stimulation: Cells are stimulated with lipopolysaccharide (LPS; typically 1 µg/mL) to induce an inflammatory response.

-

Treatment with this compound: The compound is added to the culture medium at various concentrations prior to or concurrently with LPS stimulation.

-

Analysis of Inflammatory Mediators:

-

Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

-

Cytokine Levels: The levels of cytokines such as IL-12 and TNF-α in the culture supernatant are quantified using ELISA kits.

-

Protein Expression: The expression of iNOS, COX-2, and phosphorylated forms of AMPK and p38 MAPK is determined by Western blotting.

-

Western Blot Analysis

This technique is used to quantify the protein expression levels of key signaling molecules.

-

Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, PPARγ, C/EBPα, SREBP-1c, iNOS).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Anti-Adipogenic Signaling Pathway of this compound.

Caption: Anti-Inflammatory Signaling in LPS-Stimulated Macrophages.

Caption: Experimental Workflow for Western Blot Analysis.

References

- 1. 13-Methylberberine reduces HMGB1 release in LPS-activated RAW264.7 cells and increases the survival of septic mice through AMPK/P38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 13-Ethylberberine reduces HMGB1 release through AMPK activation in LPS-activated RAW264.7 cells and protects endotoxemic mice from organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of 13-alkyl-substituted berberine alkaloids on the expression of COX-II, TNF-alpha, iNOS, and IL-12 production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

13-Methylberberine Chloride: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a synthetic derivative of the naturally occurring isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest in pharmacological research.[1] The addition of a methyl group at the 13-position enhances its biological activity and pharmacokinetic profile compared to its parent compound.[1] This technical guide provides an in-depth overview of the diverse biological activities of this compound, with a focus on its anti-adipogenic, anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

Berberine, extracted from plants such as Coptis chinensis and Berberis vulgaris, has a long history in traditional medicine.[1] Its therapeutic potential is well-documented, though its clinical application can be limited by its pharmacokinetic properties. The synthesis of this compound represents a strategic modification to improve upon the pharmacological attributes of berberine.[1] This guide synthesizes the current scientific literature on this compound, offering a detailed examination of its biological effects and mechanisms of action.

Biological Activities of this compound

This compound exhibits a broad spectrum of biological activities, demonstrating enhanced potency in several areas compared to berberine.

Anti-Adipogenic Activity

This compound has demonstrated potent anti-adipogenic effects, suggesting its potential as a therapeutic agent for obesity and related metabolic disorders.[2]

Quantitative Data:

| Compound | Cell Line | Concentration (µM) | Effect | Reference |

| This compound | 3T3-L1 | 5 | Significant reduction in lipid accumulation | [3] |

| Berberine | 3T3-L1 | 5 | Moderate reduction in lipid accumulation | [3] |

Mechanism of Action:

The anti-adipogenic effects of this compound are primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2] Activation of AMPK leads to the downregulation of key adipogenic transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[2] This, in turn, suppresses the expression of genes involved in lipid synthesis and storage.

Signaling Pathway:

Caption: Anti-adipogenic signaling pathway of this compound.

Anticancer Activity

This compound has shown significant cytotoxic effects against various cancer cell lines, often exceeding the potency of berberine.

Quantitative Data: In Vitro Cytotoxicity (IC50, µM)

| Compound | 7701QGY | SMMC7721 | HepG2 | CEM | CEM/VCR | KIII | Lewis | Reference |

| 13-n-hexyl-berberine (4a) | 13.58±2.84 | 1.95±0.35 | 4.67±0.98 | 1.15±0.21 | 2.34±0.43 | 2.11±0.39 | 3.45±0.67 | [4] |

| 13-n-octyl-berberine (4b) | 10.23±1.98 | 0.87±0.15 | 3.12±0.54 | 0.98±0.18 | 1.87±0.33 | 1.56±0.29 | 2.87±0.55 | [4] |

| Berberine | >50 | >50 | >50 | >50 | >50 | >50 | >50 | [4] |

| Palmatine (B190311) | >50 | >50 | >50 | >50 | >50 | >50 | >50 | [4] |

Note: The referenced study utilized 13-n-alkyl derivatives, which are structurally similar to 13-methylberberine and provide insight into the effect of C-13 substitution.

Mechanism of Action:

The precise anticancer mechanism of this compound is still under investigation but is thought to involve the induction of apoptosis and cell cycle arrest in cancer cells. The increased lipophilicity due to the methyl group may enhance cellular uptake, leading to greater cytotoxic effects.[1]

Experimental Workflow:

Caption: Workflow for in vitro anticancer activity assessment.

Antimicrobial Activity

This compound has demonstrated improved antibacterial activity against certain strains compared to berberine.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound | Staphylococcus aureus (µg/mL) | Reference |

| This compound | 125 | |

| Berberine | >1000 |

Mechanism of Action:

The antimicrobial mechanism is not fully elucidated but may involve the disruption of bacterial cell membrane integrity and inhibition of key cellular processes. The enhanced activity of the 13-methyl derivative is likely due to its increased ability to penetrate the bacterial cell wall.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating the production of inflammatory mediators in macrophages.

Quantitative Data: Inhibition of Nitric Oxide (NO) Production

| Compound | Cell Line | IC50 (µM) | Reference |

| 13-Methylberberine (13-MB) | RAW 264.7 | 11.64 | [5] |

| 13-Ethylberberine (13-EB) | RAW 264.7 | 9.32 | [5] |

Mechanism of Action:

This compound inhibits the expression of inducible nitric oxide synthase (iNOS) at a post-transcriptional level in lipopolysaccharide (LPS)-stimulated macrophages. It also increases the production of the anti-inflammatory cytokine IL-12.[5]

Signaling Pathway:

Caption: Anti-inflammatory mechanism in LPS-stimulated macrophages.

Experimental Protocols

Anti-Adipogenic Activity Assay in 3T3-L1 Cells

Objective: To evaluate the effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Bovine Calf Serum (BCS)

-

Insulin (B600854), Dexamethasone, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX) for differentiation cocktail

-

This compound

-

Oil Red O staining solution

-

Phosphate-buffered saline (PBS)

-

Formalin

Procedure:

-

Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% BCS until confluent.

-

Initiation of Differentiation: Two days post-confluence, replace the medium with a differentiation cocktail (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin) containing various concentrations of this compound or vehicle control.

-

Maturation: After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.

-

Maintenance: Culture the cells in DMEM with 10% FBS for an additional 4-6 days, changing the medium every two days.

-

Lipid Staining:

-

Wash the cells with PBS and fix with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol (B130326).

-

Stain with Oil Red O solution for 10 minutes.

-

Wash with water to remove excess stain.

-

-

Quantification: Elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify lipid accumulation.

In Vitro Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HepG2, SMMC7721)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB)

-

This compound

-

96-well microtiter plates

Procedure:

-

Preparation of Inoculum: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of this compound in the broth medium in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

This compound is a promising synthetic alkaloid with a range of biological activities that are often superior to its natural precursor, berberine. Its potent anti-adipogenic, anticancer, antimicrobial, and anti-inflammatory effects, coupled with understood mechanisms of action, make it a strong candidate for further preclinical and clinical investigation. The detailed experimental protocols and compiled quantitative data in this guide are intended to facilitate future research and development efforts in harnessing the therapeutic potential of this compound. As research progresses, a deeper understanding of its molecular targets and signaling pathways will be crucial for its successful translation into novel therapeutic strategies.

References

- 1. In vitro cytotoxicity of the protoberberine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Cytotoxicity Evaluation of 13-n-Alkyl Berberine and Palmatine Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of 13-alkyl-substituted berberine alkaloids on the expression of COX-II, TNF-alpha, iNOS, and IL-12 production in LPS-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxicity evaluation of 13-n-alkyl berberine and palmatine analogues as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Anti-Adipogenic Potential of 13-Methylberberine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the anti-adipogenic properties of 13-Methylberberine chloride, a promising analogue of the well-studied natural compound, berberine (B55584). Synthesized for enhanced biological activity, this compound has demonstrated superior efficacy in inhibiting the development of fat cells (adipocytes).[1][2] This document provides a comprehensive overview of the key experimental findings, detailed methodologies, and the underlying molecular signaling pathways involved in its mechanism of action. The information presented is intended to support further research and development of this compound as a potential therapeutic agent for obesity and related metabolic disorders.

Quantitative Analysis of Anti-Adipogenic Effects

The anti-adipogenic activity of this compound has been quantified through various in vitro assays, primarily using the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis. The key findings are summarized below, highlighting the compound's potency in comparison to its parent compound, berberine.

Inhibition of Lipid Accumulation

Treatment of 3T3-L1 cells with this compound during differentiation resulted in a significant reduction in intracellular lipid accumulation, as measured by Oil Red O staining and triglyceride quantification.

| Compound | Concentration (µM) | Triglyceride Content (% of Control) | Reference |

| Berberine | 5 | ~80% | [1] |

| This compound | 5 | ~40% | [1] |

Downregulation of Adipogenic Transcription Factors and Target Genes

This compound potently suppresses the expression of key master regulators of adipogenesis, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), at both the mRNA and protein levels.[1] This leads to a subsequent decrease in the expression of their downstream target genes, which are crucial for lipid metabolism and storage.

Table 2: Effect on Adipogenic Gene Expression (mRNA levels after 48h treatment)

| Gene | Function | Fold Change (this compound) | Fold Change (Berberine) | Reference |

| PPARγ | Master regulator of adipogenesis | ↓ | ↓ | [1] |

| C/EBPα | Key transcription factor in adipogenesis | ↓ | ↓ | [1] |

| SREBP-1 | Regulates lipid biosynthesis | ↓ | ↓ | [1] |

| FASN | Fatty Acid Synthase | ↓ | ↓ | [1] |

| LPL | Lipoprotein Lipase | ↓ | ↓ | [1] |

Table 3: Effect on Adipogenic Protein Levels (after 96h treatment)

| Protein | Function | Relative Protein Level (this compound) | Relative Protein Level (Berberine) | Reference |

| PPARγ2 | Master regulator of adipogenesis | Significantly Reduced | Reduced | [1] |

| C/EBPα | Key transcription factor in adipogenesis | Significantly Reduced | Reduced | [1] |

Activation of the AMPK Signaling Pathway

The anti-adipogenic effects of this compound are largely mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1] Activation of AMPK leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis.

Table 4: Effect on AMPK Signaling Pathway Protein Levels (after 6h treatment)

| Protein Ratio | Description | Relative Level (this compound) | Relative Level (Berberine) | Reference |

| pAMPK/AMPK | Ratio of phosphorylated (active) to total AMPK | Significantly Increased | Increased | [1] |

| pACC/ACC | Ratio of phosphorylated (inactive) to total ACC | Significantly Increased | Increased | [1] |

Experimental Protocols

This section outlines the detailed methodologies employed in the key experiments cited in this guide.

Cell Culture and Adipocyte Differentiation

-

Cell Line: Mouse 3T3-L1 preadipocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Differentiation Induction: Two days post-confluence (Day 0), differentiation is induced by treating the cells with a differentiation medium containing 5 µg/mL insulin, 500 µM isobutylmethylxanthine (IBMX), and 0.25 µM dexamethasone (B1670325) for two days.[1]

-

Maintenance: From Day 2 onwards, the medium is replaced every two days with DMEM containing 10% FBS and 5 µg/mL insulin.

-

Treatment: this compound or berberine (dissolved in DMSO) is added to the culture medium during the differentiation process at the specified concentrations. The final DMSO concentration should not exceed 0.1%.

Oil Red O Staining for Lipid Accumulation

-

Purpose: To visualize and quantify intracellular lipid droplets.

-

Procedure:

-

On Day 12 of differentiation, wash the cells three times with phosphate-buffered saline (PBS).

-

Fix the cells with 4% formaldehyde (B43269) in PBS for 30 minutes at room temperature.[3]

-

Wash the cells with PBS and then with distilled water.

-

Stain the cells with a filtered 0.5% Oil Red O solution in isopropanol (B130326) for 15 minutes.[3]

-

Remove the staining solution and wash the cells gently with distilled water.

-

For quantification, destain the cells with 100% isopropanol for 15 minutes and measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.[3]

-

Quantitative Real-Time PCR (qPCR)

-

Purpose: To measure the mRNA expression levels of target genes.

-

Procedure:

-

After the desired treatment period (e.g., 48 hours), harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit, QIAGEN).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using a pathway-focused gene expression array (e.g., RT² Profiler PCR Arrays, QIAGEN) or specific primers for the genes of interest (PPARγ, C/EBPα, etc.) and a suitable qPCR master mix.

-

Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH).

-

Calculate the relative gene expression using the ΔΔCt method.

-

Immunoblotting (Western Blotting)

-

Purpose: To detect and quantify the protein levels of target molecules.

-

Procedure:

-

Harvest cells at various time points (e.g., 6, 24, 48, 96 hours) post-treatment.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., PPARγ, C/EBPα, pAMPK, AMPK, pACC, ACC) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control (e.g., β-actin or GAPDH).[1]

-

Signaling Pathways and Mechanisms of Action

The anti-adipogenic effects of this compound are orchestrated through the modulation of key signaling pathways that govern adipocyte differentiation.

Inhibition of the Adipogenic Cascade

This compound intervenes early in the adipogenic program by suppressing the expression of the master transcription factors, PPARγ and C/EBPα.[1] This action prevents the transcriptional activation of a multitude of downstream genes required for the adipocyte phenotype, including those involved in fatty acid uptake, synthesis, and storage.

Caption: Inhibition of PPARγ and C/EBPα by 13-Methylberberine.

Activation of the AMPK Pathway

A key mechanism of action for this compound is the activation of the AMPK signaling pathway.[1] Activated AMPK phosphorylates and inactivates ACC, thereby inhibiting de novo fatty acid synthesis. The lipid-reducing effect of this compound is attenuated by an AMPK inhibitor, confirming the crucial role of this pathway.[1] Furthermore, a decrease in Akt phosphorylation suggests a reduction in de novo lipid synthesis.[1]

Caption: Activation of AMPK by 13-Methylberberine leading to inhibition of fatty acid synthesis.

Experimental Workflow for Assessing Anti-Adipogenic Effects

The following diagram illustrates a typical experimental workflow for evaluating the anti-adipogenic properties of a compound like this compound.

Caption: Standard experimental workflow for in vitro anti-adipogenic studies.

Conclusion and Future Directions

This compound demonstrates significantly more potent anti-adipogenic effects than its parent compound, berberine. Its mechanism of action involves the dual regulation of inhibiting the master adipogenic transcription factors, PPARγ and C/EBPα, and activating the energy-sensing AMPK signaling pathway. The enhanced lipophilicity due to the C-13 methyl substitution likely contributes to its increased cellular accumulation and superior bioactivity.[1]

These findings strongly suggest that this compound is a promising lead compound for the development of novel anti-obesity therapeutics. Future research should focus on in vivo studies to evaluate its efficacy and safety in animal models of obesity and metabolic syndrome, as well as further elucidation of its molecular targets and pharmacokinetic properties.

References

Unveiling the Antitumor Potential of 13-Methylberberine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor properties of 13-Methylberberine chloride, a promising berberine (B55584) analogue. Synthesizing current research, this document details the compound's cytotoxic effects on various cancer cell lines, elucidates its mechanisms of action through key signaling pathways, and provides comprehensive experimental protocols for its investigation.

Quantitative Efficacy Analysis

This compound and its derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, often exhibiting greater potency than the parent compound, berberine. The following tables summarize the available quantitative data on the inhibitory concentrations (IC50 and GI50) of these compounds.

Table 1: In Vitro Cytotoxicity of 13-Methylberberine Analogues

| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 13-Methylberberine | - | - | Mean GI50: 11.7 | [1] |

| 13-n-Hexylberberine | 7701QGY (Human Hepatoma) | MTT | 1.25 ± 0.21 | [2] |

| SMMC7721 (Human Hepatoma) | MTT | 0.89 ± 0.15 | [2] | |

| HepG2 (Human Hepatoma) | MTT | 2.34 ± 0.43 | [2] | |

| CEM (Human Leukemia) | MTT | 0.56 ± 0.11 | [2] | |

| CEM/VCR (Vincristine-resistant Leukemia) | MTT | 0.78 ± 0.14 | [2] | |

| KIII (Mouse Melanoma) | MTT | 3.12 ± 0.55 | [2] | |

| Lewis (Mouse Lung Carcinoma) | MTT | 4.51 ± 0.82 | [2] | |

| 13-n-Octylberberine | 7701QGY (Human Hepatoma) | MTT | 0.98 ± 0.17 | [2] |

| SMMC7721 (Human Hepatoma) | MTT | 0.02 ± 0.01 | [2] | |

| HepG2 (Human Hepatoma) | MTT | 1.87 ± 0.32 | [2] | |

| CEM (Human Leukemia) | MTT | 0.41 ± 0.09 | [2] | |

| CEM/VCR (Vincristine-resistant Leukemia) | MTT | 0.62 ± 0.13 | [2] | |

| KIII (Mouse Melanoma) | MTT | 2.89 ± 0.47 | [2] | |

| Lewis (Mouse Lung Carcinoma) | MTT | 3.98 ± 0.69 | [2] |

Table 2: In Vivo Antitumor Activity of 13-n-Alkyl Berberine Analogues in S180 Sarcoma Xenograft Model

| Compound | Dose (mg/kg) | Tumor Inhibitory Rate (%) | Reference |

| 13-n-Hexylberberine | 2.5 | 45.32 | |

| 5 | 52.18 | ||

| 13-n-Octylberberine | 2.5 | 59.86 |

Core Signaling Pathways

The antitumor activity of this compound is attributed to its modulation of several critical signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation.

AMPK/mTOR Signaling Pathway

A key mechanism of action for berberine and its analogues is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3] Activation of AMPK by this compound leads to the inhibition of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This inhibition subsequently affects downstream effectors, resulting in the suppression of protein synthesis and cell growth.[4]

Caption: AMPK/mTOR signaling pathway modulated by 13-Methylberberine.

Intrinsic Apoptosis Pathway

This compound induces apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, activating a caspase cascade that culminates in apoptosis.[5]

Caption: Intrinsic apoptosis pathway induced by 13-Methylberberine.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the antitumor properties of this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

Caption: Workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect changes in the expression of key apoptosis-related proteins following treatment with this compound.

Caption: General workflow for Western Blot analysis.

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with the desired concentration of this compound for a specified time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved Caspase-3, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

In Vivo Antitumor Activity Assay

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Caption: Workflow for in vivo antitumor activity assessment.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice.

-

Tumor Growth: Monitor the mice until the tumors reach a predetermined size (e.g., 100-200 mm³).

-

Group Randomization: Randomly assign the mice to different treatment groups, including a vehicle control group.

-

Drug Administration: Administer this compound at various doses (e.g., via intraperitoneal or oral gavage) according to the study design.

-

Monitoring: Measure tumor volume and body weight every 2-3 days.

-

Endpoint: At the end of the experiment (e.g., after 2-3 weeks or when tumors in the control group reach a certain size), euthanize the mice.

-

Tumor Analysis: Excise the tumors and measure their final weight.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

This compound emerges as a potent antitumor agent with enhanced efficacy compared to berberine. Its mechanism of action, centered on the induction of apoptosis via the AMPK/mTOR and intrinsic pathways, presents a compelling case for its further development as a cancer therapeutic. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and validate the anticancer potential of this promising compound. Further studies are warranted to explore its full therapeutic window, pharmacokinetic profile, and efficacy in a broader range of cancer models.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of Berberine and Its Derivatives on Cancer: A Systems Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Berberine induces autophagy in glioblastoma by targeting the AMPK/mTOR/ULK1-pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor activity of 13-methyl-berberrubine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Anti-inflammatory Potential of 13-Methylberberine Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride (13-MB), a derivative of the natural isoquinoline (B145761) alkaloid berberine (B55584), has emerged as a compound of significant interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of 13-MB's anti-inflammatory effects, with a focus on its molecular mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. The quest for effective and safe anti-inflammatory agents is a cornerstone of modern drug discovery.

Berberine, a well-characterized phytochemical, has long been recognized for its diverse pharmacological activities, including its anti-inflammatory effects.[1][2] However, its clinical utility can be limited by factors such as bioavailability. This compound, a semi-synthetic analog, has been developed to enhance the therapeutic potential of the parent compound. Emerging evidence, detailed in this guide, suggests that 13-MB exhibits superior or distinct anti-inflammatory activities through the modulation of key signaling cascades, including the nuclear factor-kappa B (NF-κB) and AMP-activated protein kinase (AMPK) pathways, as well as the inhibition of the NLRP3 inflammasome.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound has been quantified in various in vitro models. A key study by Lee et al. (2003) provides critical data on its inhibitory effects on pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells).

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Inflammatory Mediator | Cell Line | Stimulant | Method | Endpoint | Result | Reference |

| Nitric Oxide (NO) | RAW 264.7 | LPS | Griess Assay | IC50 | 11.64 µM | [1][2] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Not Specified | Inhibition | Significantly Reduced | [1][2] |

| Interleukin-12 (IL-12) | Splenic Macrophages | LPS | Not Specified | Production | Increased | [1][2] |

Note: IC50 represents the half-maximal inhibitory concentration.

Core Mechanisms of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of inflammatory genes. Evidence suggests that berberine derivatives, including 13-MB, can suppress the activation of the NF-κB pathway.

References

13-Methylberberine Chloride and the AMPK Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Methylberberine chloride, an analog of the natural plant alkaloid berberine, has emerged as a compound of interest in metabolic research. Studies indicate that it possesses enhanced anti-adipogenic properties compared to its parent compound, primarily through the modulation of the AMP-activated protein kinase (AMPK) signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with the AMPK cascade. It includes a compilation of quantitative data from key studies, detailed experimental protocols for researchers seeking to investigate this compound, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action: AMPK Activation

This compound exerts its biological effects by activating AMPK, a crucial cellular energy sensor. The activation of AMPK initiates a cascade of downstream events that collectively contribute to the inhibition of adipogenesis (fat cell differentiation). The key steps in this pathway are:

-

Increased Phosphorylation of AMPK: 13-Methylberberine treatment leads to an increase in the phosphorylation of AMPK at its catalytic subunit (pAMPK). This phosphorylation event is a hallmark of AMPK activation.

-

Phosphorylation of Acetyl-CoA Carboxylase (ACC): Activated AMPK phosphorylates and thereby inactivates acetyl-CoA carboxylase (ACC), a key enzyme in the synthesis of fatty acids.[1] This inactivation reduces the cellular pool of malonyl-CoA, a critical building block for fatty acid synthesis.

-

Downregulation of Adipogenic Transcription Factors: The activation of the AMPK pathway by 13-methylberberine leads to the downregulation of master adipogenic transcription factors, namely Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).[1] These transcription factors are essential for the expression of genes that drive the differentiation of preadipocytes into mature, lipid-storing adipocytes.

-

Inhibition of Lipid Accumulation: The cumulative effect of these molecular events is a significant reduction in the accumulation of lipids in differentiating adipocytes.

The anti-adipogenic effects of 13-methylberberine have been shown to be more potent than those of berberine, a difference attributed to the methyl substitution at the C-13 position, which may enhance cellular uptake and accumulation.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on the AMPK signaling pathway and adipogenesis in 3T3-L1 preadipocytes.

Table 1: Dose-Dependent Effect of 13-Methylberberine on Triglyceride Content in 3T3-L1 Adipocytes

| Treatment Concentration (µM) | Normalized Triglyceride Content (Mean ± SE) |

| Control (0.1% DMSO) | 1.00 |

| 1 | ~0.85 |

| 2.5 | ~0.60 |

| 5 | ~0.45 |

Data adapted from Chow YL, et al. Sci Rep. 2016.[1]

Table 2: Time-Dependent Effects of 13-Methylberberine (5 µM) on Protein Phosphorylation and Expression in 3T3-L1 Adipocytes

| Time (hours) | pAMPK/AMPK Ratio (Fold Change vs. Control) | pACC/ACC Ratio (Fold Change vs. Control) | PPARγ2 Protein Level (Fold Change vs. Control) | C/EBPα Protein Level (Fold Change vs. Control) |

| 6 | ~1.5 | ~2.0 | - | - |

| 24 | ~2.5 | ~2.5 | ~0.8 | ~0.7 |

| 48 | ~2.0 | ~2.0 | ~0.6 | ~0.5 |

| 96 | ~1.8 | ~1.5 | ~0.5 | ~0.4 |

Values are estimations based on graphical data from Chow YL, et al. Sci Rep. 2016.[1] Band intensities were quantified using ImageJ and normalized to control.

Table 3: Effect of AMPK Inhibitor (Compound C) on 13-Methylberberine-Induced Reduction in Triglyceride Content

| Treatment | Normalized Triglyceride Content (Mean ± SE) |

| Control | 1.00 |

| 13-Methylberberine (5 µM) | ~0.55 |

| Compound C | ~0.95 |

| 13-Methylberberine (5 µM) + Compound C | ~0.85 |

Data adapted from Chow YL, et al. Sci Rep. 2016, demonstrating that the lipid-reducing effect of 13-methylberberine is attenuated by an AMPK inhibitor.[1]

Detailed Experimental Protocols

3T3-L1 Preadipocyte Culture and Differentiation

This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells before they reach confluence to maintain their preadipocyte phenotype.

-

-

Adipocyte Differentiation:

-

Seed 3T3-L1 preadipocytes in multi-well plates and grow to confluence.

-

Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (B600854) (MDI medium).

-

On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

-

From Day 4 onwards, culture the cells in DMEM with 10% FBS, changing the medium every two days.

-

Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed from Day 8 onwards.

-

Western Blot Analysis of AMPK Pathway Proteins

This protocol outlines the procedure for detecting the phosphorylation status and total protein levels of AMPK and its downstream targets.

-

Cell Lysis:

-

Treat differentiated 3T3-L1 adipocytes with this compound at the desired concentrations and time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pAMPK (Thr172), total AMPK, pACC (Ser79), total ACC, PPARγ, and C/EBPα overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (typically diluted 1:2000 to 1:10000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software such as ImageJ.

-

Normalize the levels of phosphorylated proteins to their respective total protein levels. Normalize other target proteins to a loading control like β-actin or GAPDH.

-

Oil Red O Staining for Lipid Accumulation

This protocol is used to visualize and quantify the accumulation of neutral lipids in mature adipocytes.

-

Fixation and Staining:

-

After the desired treatment period, wash the differentiated 3T3-L1 adipocytes with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with water and then with 60% isopropanol.

-

Stain the cells with a freshly prepared Oil Red O working solution (0.21% in 60% isopropanol) for 10 minutes.

-

Wash the cells with water multiple times to remove excess stain.

-

-

Quantification:

-

Visually assess lipid accumulation using a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol.

-

Measure the absorbance of the eluate at a wavelength of 490-520 nm using a spectrophotometer.

-

Visualizations

Signaling Pathway Diagram

Caption: this compound activates AMPK, leading to the inhibition of adipogenesis.

Experimental Workflow Diagram

Caption: Workflow for investigating 13-methylberberine's effects on adipogenesis.

Logical Relationship Diagram: AMPK-Dependence

Caption: Demonstrating the AMPK-dependence of 13-methylberberine's anti-adipogenic effect.

References

An In-depth Technical Guide on the Cellular Uptake and Metabolism of 13-Methylberberine Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Methylberberine chloride, a synthetic derivative of the naturally occurring isoquinoline (B145761) alkaloid berberine (B55584), has garnered significant interest within the scientific community for its enhanced biological activity and promising therapeutic potential.[1] This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of this compound. While direct research on this specific analog is emerging, this document synthesizes available data and extrapolates from the extensive knowledge of berberine and other protoberberine alkaloids to present a detailed account for researchers. This guide covers probable cellular transport mechanisms, metabolic pathways, and includes detailed experimental protocols for in vitro assessment. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's cellular fate and mechanism of action.

Introduction

Berberine, a well-studied phytochemical, exhibits a wide range of pharmacological effects. However, its clinical application can be limited by its pharmacokinetic properties. This compound (Figure 1) is a synthetic analog designed to overcome some of these limitations, demonstrating enhanced biological activity in various studies.[1] Understanding its cellular uptake and metabolic fate is crucial for the development of this compound as a potential therapeutic agent. This guide aims to provide a detailed technical resource on these aspects, focusing on data presentation, experimental methodologies, and pathway visualizations.

Figure 1. Chemical Structure of this compound.

Figure 1. Chemical Structure of this compound.

Cellular Uptake of this compound

The cellular entry of this compound is a critical determinant of its biological activity. Based on studies of berberine and other protoberberine alkaloids, its uptake is likely a multifaceted process involving both passive diffusion and carrier-mediated transport.

Putative Transport Mechanisms

The transport of berberine is known to be mediated by several transporter proteins, and it is highly probable that 13-methylberberine utilizes similar pathways. Key transporters implicated in berberine uptake include:

-

Organic Cation Transporters (OCTs): OCT1, OCT2, and OCT3 are involved in the transport of a wide range of organic cations. Given that 13-methylberberine is a cationic molecule, OCTs are likely major contributors to its cellular uptake, particularly in the liver, kidney, and intestine.

-

Organic Anion-Transporting Polypeptides (OATPs): OATP1B3 has been shown to be involved in the hepatic uptake of berberine, suggesting a role for this transporter family in the disposition of 13-methylberberine.[2]

The increased lipophilicity of 13-methylberberine due to the additional methyl group may also enhance its rate of passive diffusion across cellular membranes compared to berberine.

Quantitative Data on Cellular Accumulation

A study by Chow et al. (2016) provides direct quantitative evidence of the enhanced cellular accumulation of 13-methylberberine compared to berberine in 3T3-L1 adipocytes.[3]

| Compound | Concentration in Cell Extract (pmol/mg protein) | Concentration in Culture Medium (µM) |

| Berberine | 49 | 0.048 |

| 13-Methylberberine | 121 | 0.69 |

Table 1. Accumulation of Berberine and 13-Methylberberine in 3T3-L1 cells and culture medium after 48 hours of treatment with 10 µM of each compound.[3][4]

These findings suggest that the methyl substitution significantly enhances the uptake and/or reduces the efflux of the compound in this cell line, leading to higher intracellular concentrations.

Metabolism of this compound

The metabolic stability of a drug candidate is a critical factor in its development. Research on 13-methylberberine suggests it may possess greater metabolic stability than its parent compound, berberine.

In Vitro Metabolic Stability

In the study conducted by Chow et al. (2016) using 3T3-L1 adipocytes, LC-MS analysis of cell extracts and the culture medium after 48 hours of incubation with 13-methylberberine revealed the presence of only the parent compound.[3] This indicates that in this specific cell line and under the tested conditions, 13-methylberberine is metabolically stable and does not undergo significant biotransformation.

Predicted Metabolic Pathways

While direct metabolic studies in more metabolically competent systems like primary hepatocytes or liver microsomes are not yet available for 13-methylberberine, the metabolism of berberine and other protoberberine alkaloids has been extensively studied. The primary metabolic pathways for these compounds involve:

-

Phase I Metabolism: Primarily mediated by cytochrome P450 (CYP) enzymes. Key reactions include:

-

Demethylation: Removal of methyl groups from the methoxy (B1213986) moieties.

-

Hydroxylation: Addition of hydroxyl groups to the aromatic rings.

-

-

Phase II Metabolism: Conjugation reactions to increase water solubility and facilitate excretion. These include:

-

Glucuronidation: Attachment of glucuronic acid.

-

Sulfation: Addition of a sulfonate group.

-

Given its structure, 13-methylberberine is a likely substrate for CYP-mediated metabolism, although the methyl group at the 13-position may influence the binding affinity and metabolic profile compared to berberine.

Signaling Pathways

13-Methylberberine has been shown to exert its biological effects, at least in part, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] Activation of AMPK, a central regulator of cellular energy homeostasis, leads to the downstream regulation of various metabolic processes.

Caption: AMPK signaling pathway activated by 13-Methylberberine.

Experimental Protocols